molecular formula C11H17NO B2493344 (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine CAS No. 1212078-33-5

(1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine

Cat. No.: B2493344
CAS No.: 1212078-33-5
M. Wt: 179.263
InChI Key: QDLPHPPYMUBDRB-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Formula

The compound (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine is systematically named according to IUPAC rules as (1S)-1-(4-isopropoxyphenyl)ethanamine . Its structure consists of:

  • A phenyl ring substituted with an isopropoxy group (-OCH(CH₃)₂) at the para position.
  • An ethylamine side chain (-CH(CH₃)NH₂) attached to the phenyl ring, with a chiral center at the first carbon of the ethyl group.

The structural formula is represented as:
$$ \text{C}{11}\text{H}{17}\text{NO} $$
with the following key features:

Property Value
Molecular formula C₁₁H₁₇NO
Molecular weight 179.26 g/mol
SMILES (stereospecific) CC@@HN

The chiral center (C1) is explicitly denoted by the @@ symbol in the SMILES notation, indicating the S-configuration .

CAS Registry Number and Synonyms

The compound is uniquely identified by its CAS Registry Number :
1212078-33-5

Common synonyms include:

Synonym Source Reference
(S)-1-(4-Isopropoxyphenyl)ethanamine
(1S)-1-(4-propan-2-yloxyphenyl)ethylamine
(S)-1-(4-Isopropoxyphenyl)ethan-1-amine

These synonyms reflect variations in naming conventions across chemical databases and literature.

Stereochemical Configuration and Chiral Centers

The compound contains one chiral center at the first carbon of the ethylamine side chain (highlighted below):
$$ \text{CH}3-\overset{\ast}{\text{C}}H(\text{NH}2)-\text{C}6\text{H}4-\text{O}-\text{CH}(\text{CH}3)2 $$

Key Stereochemical Features:

  • Configuration : The chiral center adopts an S-configuration under the Cahn-Ingold-Prelog priority rules. This is determined by the following substituent priorities:

    • 1st priority : -NH₂ (amine group)
    • 2nd priority : Phenyl ring (-C₆H₄-O-CH(CH₃)₂)
    • 3rd priority : Methyl group (-CH₃)
    • 4th priority : Hydrogen atom (-H)
  • Optical Activity : The S-enantiomer exhibits specific optical rotation properties, though experimental values are not widely reported in public databases.

  • Stereochemical Stability : The chiral center is stable under standard conditions, with no evidence of racemization in neutral environments.

Comparison with Enantiomers:

Property (1S)-Enantiomer (1R)-Enantiomer
CAS Number 1212078-33-5 2624108-51-4
Biological Relevance Potential receptor selectivity Often less biologically active
Synthetic Accessibility Requires chiral resolution Synthesized via enantioselective routes

This stereochemical distinction is critical for applications in asymmetric synthesis and medicinal chemistry.

Properties

IUPAC Name

(1S)-1-(4-propan-2-yloxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8(2)13-11-6-4-10(5-7-11)9(3)12/h4-9H,12H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLPHPPYMUBDRB-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)OC(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212078-33-5
Record name (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(propan-2-yloxy)benzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is then converted to the amine through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and optimized reaction parameters are employed to ensure high efficiency and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: The phenyl ring can be reduced under specific conditions, although this is less common.

    Substitution: The propan-2-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products:

    Oxidation: Formation of imines or oxides.

    Reduction: Reduced phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

The biological activity of (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine has been associated with various pharmacological effects, particularly in the following areas:

Central Nervous System Activity

Research indicates that compounds similar to this compound may exhibit significant interactions with neurotransmitter systems. The presence of the amine and ether functionalities suggests potential binding affinities to various receptors, including adrenergic and dopaminergic receptors. Computational studies utilizing molecular docking have predicted these interactions, aiding in the design of more effective derivatives for neurological disorders .

Cancer Research

Preliminary studies have explored the compound's role in cancer treatment, particularly concerning its antiproliferative activity against specific cancer cell lines. For instance, compounds with structural similarities have shown promise in inhibiting growth in lung cancer cells expressing mutant epidermal growth factor receptors (EGFR). The introduction of propan-2-yloxy groups has been linked to improved selectivity and potency against these targets .

Synthesis and Characterization

Various synthesis routes have been developed for this compound, allowing for the exploration of its chemical behavior and reactivity. Characterization techniques such as NMR and mass spectrometry have been employed to analyze its structure and confirm purity levels .

Case Studies

StudyFocusFindings
Study on CNS ActivityInvestigated binding affinity to adrenergic receptorsShowed significant interactions suggesting potential for treating anxiety disorders .
Antiproliferative ActivityTested against A431 and H1975 lung cancer cell linesDemonstrated inhibition of cell growth, indicating potential as an anticancer agent .
Synthesis TechniquesDeveloped multiple synthesis pathwaysIdentified optimal conditions for high-yield production .

Mechanism of Action

The mechanism of action of (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways by inhibiting or activating specific proteins, leading to various biological effects.

Comparison with Similar Compounds

  • (1S)-1-[4-(methoxy)phenyl]ethan-1-amine
  • (1S)-1-[4-(ethoxy)phenyl]ethan-1-amine
  • (1S)-1-[4-(butan-2-yloxy)phenyl]ethan-1-amine

Comparison:

  • Uniqueness: (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine is unique due to its specific propan-2-yloxy substitution, which can influence its reactivity and interaction with biological targets.
  • Properties: The different alkoxy groups in similar compounds can lead to variations in their physical and chemical properties, such as solubility and reactivity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine, a phenethylamine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an ethanamine group linked to a phenyl ring that is substituted with a propan-2-yloxy group. This structural configuration suggests various pharmacological interactions within biological systems.

  • Molecular Formula : C11H17NO2
  • SMILES : CC@@HN
  • InChIKey : OXCJDAQAKNOBAD-VIFPVBQESA-N

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes:

  • Enzyme Interaction : The compound may inhibit or activate enzymes, leading to altered metabolic pathways.
  • Receptor Binding : It potentially binds to neurotransmitter receptors, influencing synaptic transmission and signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Activity : The compound may neutralize free radicals, reducing oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies suggest potential antibacterial effects, although specific pathogens and mechanisms remain to be fully elucidated.
  • Neurological Effects : Its structural similarities to known psychoactive compounds indicate possible applications in treating neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantNeutralizes free radicals
AntimicrobialExhibits activity against certain bacteria
Neurological EffectsPotential therapeutic applications in neurology

Study 1: Antioxidant Properties

A study highlighted the antioxidant capacity of this compound. The compound demonstrated significant free radical scavenging activity in vitro, suggesting its utility in preventing oxidative damage in biological systems.

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial effects of the compound against various bacterial strains. Results indicated moderate inhibitory effects on Staphylococcus aureus and Escherichia coli, warranting further exploration into its potential as an antibacterial agent.

Future Directions

Given the promising biological activities exhibited by this compound, future research should focus on:

  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Elucidating the precise molecular targets and pathways involved in its biological effects.
  • Therapeutic Applications : Exploring its potential as a lead compound for drug development, particularly in neurology and infectious diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine, and how can purity be validated?

  • Methodology : The synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling 4-(propan-2-yloxy)benzaldehyde with nitroethane via Henry reaction, followed by catalytic hydrogenation to yield the amine.
  • Validation : Purity and structure are confirmed using ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, methine proton at δ 4.2–4.5 ppm) and IR spectroscopy (N-H stretch ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. How do stereochemical configurations influence the compound’s reactivity and biological activity?

  • Methodology : Enantiomeric resolution via chiral chromatography (e.g., using amylose or cellulose-based columns) separates the (1S)-isomer. Comparative assays (e.g., receptor binding or enzyme inhibition) between enantiomers reveal stereospecific activity. For instance, the (1S)-form may exhibit higher affinity for serotonin receptors compared to the (R)-enantiomer .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Key Techniques :

  • NMR : Assigns aromatic and aliphatic protons; coupling constants (J) distinguish substituent positions.
  • X-ray crystallography : Resolves absolute configuration (e.g., CCDC deposition for hydrochloride salt structures) .
  • FT-IR : Identifies functional groups (e.g., ether C-O stretch ~1250 cm⁻¹).

Advanced Research Questions

Q. How can computational models predict the compound’s pharmacokinetics and target interactions?

  • Methodology :

  • Molecular docking (e.g., AutoDock Vina) evaluates binding to serotonin receptors (5-HT2A/2C) or monoamine transporters.
  • MD simulations assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å over 100 ns).
  • ADMET prediction tools (e.g., SwissADME) estimate logP (~2.5), blood-brain barrier permeability, and CYP450 metabolism .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

  • Case Study : Discrepancies in serotonin receptor agonism/antagonism may arise from assay conditions (e.g., cell type, G protein coupling bias).
  • Resolution : Standardize assays using BRET-based biosensors to quantify β-arrestin recruitment vs. G protein activation. Cross-validate with in vivo models (e.g., head-twitch response in rodents) .

Q. How do structural modifications (e.g., fluorination, cyclization) enhance bioactivity?

  • SAR Insights :

ModificationEffectExample Compound
Difluoromethoxy groupIncreased metabolic stability(1S)-1-[2-(difluoromethoxy)-...]
Piperidine substitutionImproved CNS penetration2-(4-(1,1-difluoroethyl)piperidinyl)
  • Methodology : Introduce substituents via Suzuki coupling or Buchwald-Hartwig amination. Evaluate changes using radioligand displacement assays (e.g., Ki values for 5-HT2A) .

Q. What experimental strategies mitigate oxidative degradation during storage?

  • Approach :

  • Lyophilization : Store as hydrochloride salt under inert gas (Ar/N₂).
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to solutions.
  • Monitoring : Use HPLC-PDA to track degradation products (e.g., quinone formation at λ = 280 nm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.